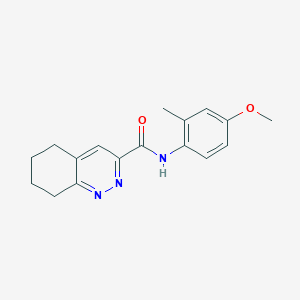
N-Boc-(3-(tetrahydro-2H-pyran-4-YL)pyrrolidin-3-YL)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Boc-(3-(tetrahydro-2H-pyran-4-YL)pyrrolidin-3-YL)methanamine is a chemical compound that has garnered attention in various fields of scientific research due to its unique structure and potential applications. This compound features a pyrrolidine ring substituted with a tetrahydropyran group and protected by a tert-butoxycarbonyl (Boc) group, which is commonly used to protect amines in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-(3-(tetrahydro-2H-pyran-4-YL)pyrrolidin-3-YL)methanamine typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.
Introduction of the Tetrahydropyran Group: The tetrahydropyran group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrrolidine ring is replaced by the tetrahydropyran moiety.
Boc Protection: The final step involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
N-Boc-(3-(tetrahydro-2H-pyran-4-YL)pyrrolidin-3-YL)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the tetrahydropyran or pyrrolidine rings.
Substitution: Nucleophilic substitution reactions can replace specific groups on the pyrrolidine or tetrahydropyran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated rings.
科学的研究の応用
N-Boc-(3-(tetrahydro-2H-pyran-4-YL)pyrrolidin-3-YL)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of various industrial compounds.
作用機序
The mechanism of action of N-Boc-(3-(tetrahydro-2H-pyran-4-YL)pyrrolidin-3-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group protects the amine, allowing the compound to interact selectively with its targets without premature deprotection. The tetrahydropyran and pyrrolidine rings contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-Boc-pyrrolidine: Lacks the tetrahydropyran group, making it less complex.
N-Boc-3-pyrrolidinone: Contains a carbonyl group instead of the tetrahydropyran ring.
N-Boc-4-piperidone: Features a piperidine ring instead of a pyrrolidine ring.
Uniqueness
N-Boc-(3-(tetrahydro-2H-pyran-4-YL)pyrrolidin-3-YL)methanamine is unique due to the presence of both the tetrahydropyran and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its versatility in synthetic and biological applications, making it a valuable compound in research and industry.
特性
IUPAC Name |
tert-butyl N-[[3-(oxan-4-yl)pyrrolidin-3-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-14(2,3)20-13(18)17-11-15(6-7-16-10-15)12-4-8-19-9-5-12/h12,16H,4-11H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFWOYYSGOIYRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNC1)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]propan-2-amine](/img/structure/B2690115.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride](/img/structure/B2690116.png)



![N-[5-[1-(Oxirane-2-carbonyl)piperidin-3-yl]-1H-pyrazol-4-yl]cyclopentanecarboxamide](/img/structure/B2690123.png)

![5-((4-bromobenzyl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2690126.png)

![5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2690131.png)
![Methyl 2-oxa-8-azaspiro[4.5]decane-6-carboxylate](/img/structure/B2690132.png)
![4-methyl-N-{[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]carbonyl}benzenesulfonamide](/img/structure/B2690134.png)
